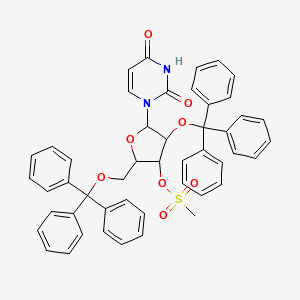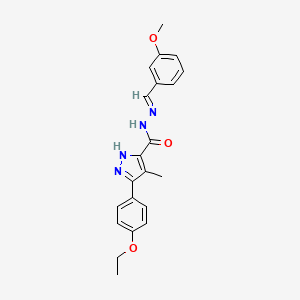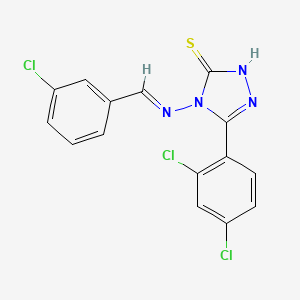![molecular formula C11H13Cl3N2O2S B11997410 N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]thiophene-2-carboxamide](/img/structure/B11997410.png)
N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiophene-2-carboxylic acid (2,2,2-trichloro-1-morpholin-4-yl-ethyl)-amide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thiophene-2-carboxylic acid (2,2,2-trichloro-1-morpholin-4-yl-ethyl)-amide typically involves the following steps:
Formation of Thiophene-2-carboxylic Acid: This can be achieved through various methods, including the Vilsmeier-Haack reaction or Friedel-Crafts acylation.
Introduction of the Trichloroethyl Group: This step involves the reaction of thiophene-2-carboxylic acid with trichloroacetyl chloride in the presence of a base such as pyridine.
Formation of the Morpholine Derivative: The final step involves the reaction of the intermediate product with morpholine under suitable conditions to form the desired amide.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Thiophene-2-carboxylic acid (2,2,2-trichloro-1-morpholin-4-yl-ethyl)-amide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The trichloroethyl group can be reduced to form less chlorinated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloroethyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dichloroethyl or monochloroethyl derivatives.
Substitution: Various substituted amides or thioethers.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Used in the development of advanced materials, such as organic semiconductors.
Mecanismo De Acción
The mechanism of action of Thiophene-2-carboxylic acid (2,2,2-trichloro-1-morpholin-4-yl-ethyl)-amide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The trichloroethyl group and morpholine moiety may play crucial roles in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene-2-carboxylic Acid Derivatives: Compounds with similar thiophene core structures.
Trichloroethyl Amides: Compounds with similar trichloroethyl functional groups.
Morpholine Derivatives: Compounds containing the morpholine ring.
Uniqueness
Thiophene-2-carboxylic acid (2,2,2-trichloro-1-morpholin-4-yl-ethyl)-amide is unique due to the combination of the thiophene ring, trichloroethyl group, and morpholine moiety. This unique structure may confer specific chemical and biological properties that are not observed in other similar compounds.
Propiedades
Fórmula molecular |
C11H13Cl3N2O2S |
|---|---|
Peso molecular |
343.7 g/mol |
Nombre IUPAC |
N-(2,2,2-trichloro-1-morpholin-4-ylethyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C11H13Cl3N2O2S/c12-11(13,14)10(16-3-5-18-6-4-16)15-9(17)8-2-1-7-19-8/h1-2,7,10H,3-6H2,(H,15,17) |
Clave InChI |
LUEPPXUOEIRTKP-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C(C(Cl)(Cl)Cl)NC(=O)C2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(E)-{[4-(4-chlorophenyl)piperazin-1-yl]imino}methyl]-6-ethoxyphenol](/img/structure/B11997336.png)


![N-[2,2,2-trichloro-1-(2-naphthylamino)ethyl]propanamide](/img/structure/B11997363.png)


![Methyl 4-{[(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B11997386.png)

![3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid](/img/structure/B11997404.png)
![N-(2,2,2-trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)hexanamide](/img/structure/B11997414.png)
![7-Methoxy-3a-methyl-2,3a,4,5-tetrahydro-3H-benzo[g]indazol-3-one](/img/structure/B11997424.png)

![N-(3-chlorophenyl)-N-[(1,3-dioxoisoindol-2-yl)methyl]acetamide](/img/structure/B11997433.png)
